molecular formula C11H8FNO2S B12600096 3-Amino-4-(4-fluorophenyl)thiophene-2-carboxylic acid CAS No. 649757-58-4

3-Amino-4-(4-fluorophenyl)thiophene-2-carboxylic acid

Cat. No.: B12600096
CAS No.: 649757-58-4
M. Wt: 237.25 g/mol
InChI Key: QRAMSJKLPNWPPY-UHFFFAOYSA-N
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Description

3-Amino-4-(4-fluorophenyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom This compound is characterized by the presence of an amino group, a fluorophenyl group, and a carboxylic acid group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-fluorophenyl)thiophene-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and thiophene-2-carboxylic acid.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including condensation and cyclization.

    Amination: The intermediate undergoes amination to introduce the amino group at the 3-position of the thiophene ring.

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-fluorophenyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives.

Scientific Research Applications

3-Amino-4-(4-fluorophenyl)thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-fluorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and fluorophenyl groups play a crucial role in binding to target proteins or enzymes, leading to the modulation of biological activities. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate: A methyl ester derivative with similar structural features.

    5-(4-fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid: A compound with a sulfonamide group instead of an amino group.

Uniqueness

3-Amino-4-(4-fluorophenyl)thiophene-2-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the amino group at the 3-position and the fluorophenyl group at the 4-position of the thiophene ring distinguishes it from other thiophene derivatives, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

649757-58-4

Molecular Formula

C11H8FNO2S

Molecular Weight

237.25 g/mol

IUPAC Name

3-amino-4-(4-fluorophenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C11H8FNO2S/c12-7-3-1-6(2-4-7)8-5-16-10(9(8)13)11(14)15/h1-5H,13H2,(H,14,15)

InChI Key

QRAMSJKLPNWPPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=C2N)C(=O)O)F

Origin of Product

United States

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